N,3-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Description
N,3-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C18H19N7O4S and its molecular weight is 429.46. The purity is usually 95%.
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Biological Activity
N,3-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Azetidine ring : A four-membered saturated heterocyclic compound.
- Triazole moiety : Implicated in various biological activities.
- Benzo[d]oxazole and sulfonamide groups : Known for their antibacterial and anti-inflammatory properties.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential in various therapeutic areas:
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:
- In vitro studies demonstrated that derivatives of this compound showed potent antiproliferative effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 5.0 |
Compound B | A549 | 4.5 |
N,3-dimethyl... | HCT116 | 6.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Studies have shown moderate to good inhibition against both Gram-positive and Gram-negative bacteria. For instance:
The mechanisms through which this compound exerts its effects include:
- Inhibition of key enzymes : Similar compounds have been shown to inhibit phosphatidylinositol 3-kinase (PI3K) and mTOR pathways involved in cell growth and proliferation .
- Induction of apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
Case Studies
Several case studies illustrate the efficacy of this compound in preclinical settings:
- Study on Anticancer Effects : A study involving the synthesis of various derivatives reported that certain modifications to the triazole ring enhanced anticancer activity significantly .
- Antimicrobial Efficacy Study : In another investigation focused on antimicrobial properties, the compound was tested against a panel of pathogens including fungi and bacteria. Results indicated that specific structural modifications led to increased potency against resistant strains .
Properties
IUPAC Name |
N,3-dimethyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O4S/c1-11-19-20-16-6-7-17(21-25(11)16)24-9-12(10-24)23(3)30(27,28)13-4-5-15-14(8-13)22(2)18(26)29-15/h4-8,12H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYPMVWLAGBJRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)S(=O)(=O)C4=CC5=C(C=C4)OC(=O)N5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.